N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)quinoxaline-2-carboxamide

medicinal chemistry kinase inhibitor design lead-likeness

This N-substituted quinoxaline-2-carboxamide (MW 310.36 Da, cLogP ~1.9, TPSA 85.6 Ų) features a unique 1,2,4-triazole–branched alkyl spacer absent from published series. It leaves substantial room for hit expansion within Ro5 constraints, making it immediately actionable for medicinal chemistry follow-up. Ideal for kinase selectivity profiling and scaffold-hopping campaigns targeting VEGFR-2 or FGFR3. Direct procurement of this exact compound ensures reproducible screening outcomes; activity cannot be reliably extrapolated from phenotypically similar analogs.

Molecular Formula C16H18N6O
Molecular Weight 310.361
CAS No. 2034534-52-4
Cat. No. B2907469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)quinoxaline-2-carboxamide
CAS2034534-52-4
Molecular FormulaC16H18N6O
Molecular Weight310.361
Structural Identifiers
SMILESCC(C)C(CN1C=NC=N1)NC(=O)C2=NC3=CC=CC=C3N=C2
InChIInChI=1S/C16H18N6O/c1-11(2)15(8-22-10-17-9-19-22)21-16(23)14-7-18-12-5-3-4-6-13(12)20-14/h3-7,9-11,15H,8H2,1-2H3,(H,21,23)
InChIKeyPROUWHRSUKTZHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)quinoxaline-2-carboxamide (CAS 2034534-52-4): Procurement-Relevant Structural and Pharmacophoric Profile


N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)quinoxaline-2-carboxamide (CAS 2034534-52-4) is a synthetic small molecule (C₁₆H₁₈N₆O, MW 310.36 g/mol) comprising a quinoxaline-2-carboxamide core linked via a branched 3-methylbutan-2-yl spacer to a 1,2,4-triazole ring [1]. It belongs to the class of N-substituted quinoxaline-2-carboxamides, a privileged scaffold in kinase inhibitor discovery, and is catalogued within Life Chemicals’ Kinase Screening Library (KSL) as compound F6560-4082 . Its physicochemical profile—cLogP ~1.9, topological polar surface area (TPSA) 85.6 Ų, and 5 rotatable bonds—places it within favourable lead-like chemical space distinct from many higher-molecular-weight quinoxaline-triazole hybrids [1].

Why Generic Substitution Fails for N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)quinoxaline-2-carboxamide: Critical Structural Discrimination Among Quinoxaline-2-Carboxamide Analogs


Quinoxaline-2-carboxamide derivatives exhibit highly divergent biological activities depending on the nature, length, and stereoelectronic character of the N-substituent. For example, N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide (compound 29) shows selective cytotoxicity against HepG2, SK-OV-3, and PC-3 cancer cell lines, while N-phenyl and N-benzyl analogs in the same series display primarily antimycobacterial activity (MIC 3.91–500 µg/mL against M. tuberculosis H37Ra) [1]. The target compound uniquely incorporates a 1,2,4-triazole moiety tethered via a chiral branched alkyl spacer—a topological arrangement absent from published N-substituted quinoxaline-2-carboxamide series—which introduces additional hydrogen-bond acceptor sites and alters the conformational landscape relative to simpler N-alkyl or N-aryl analogs [2]. This structural singularity means that activity data from phenotypically similar quinoxaline-2-carboxamides cannot be reliably extrapolated, making direct procurement of the exact compound essential for reproducible screening outcomes.

Quantitative Differentiation Matrix for N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)quinoxaline-2-carboxamide: Head-to-Head and Class-Level Evidence


Molecular Weight and Ligand Efficiency Potential Relative to Fused Triazolo-Quinoxaline Kinase Inhibitors

The target compound (MW 310.36 Da) is substantially smaller than the majority of reported triazolo[4,3-a]quinoxaline and bis-triazoloquinoxaline VEGFR-2 inhibitors, whose molecular weights typically range from 400 to over 500 Da [1]. In a recently published series of quinoxaline-triazole dual VEGFR-2/MAO-B inhibitors, active compounds 11 and 14 exhibited IC₅₀ values of 88.79 nM and 9.910 nM against VEGFR-2, respectively, but their higher molecular complexity was associated with increased synthetic step count and reduced atom economy [1]. The lower MW of the target compound (310.36 Da) provides a higher ligand efficiency floor: assuming equivalent binding affinity, a 310 Da compound achieves LE ≥ 0.38 at 100 nM potency, whereas a 450 Da compound requires sub-nanomolar affinity to achieve comparable LE.

medicinal chemistry kinase inhibitor design lead-likeness

Topological Polar Surface Area and Predicted Permeability Compared to N-Aryl Quinoxaline-2-Carboxamides

The target compound has a calculated TPSA of 85.6 Ų [1]. This is notably lower than the TPSA of N-(3-hydroxyphenyl)quinoxaline-2-carboxamide (estimated TPSA >95 Ų due to the phenolic –OH contributing additional HBD) and within the optimal range (<90 Ų) for predicted intestinal absorption and blood–brain barrier penetration per the Veber rule [2]. By contrast, many published N-benzyl and N-naphthylmethyl quinoxaline-2-carboxamides with antimycobacterial activity possess lower TPSA but lack the additional heteroatom interactions provided by the triazole ring, potentially limiting their polypharmacology profiles [3].

ADME prediction permeability drug design

Rotatable Bond Count and Conformational Entropy Relative to Fused Triazoloquinoxaline Scaffolds

The target compound possesses 5 rotatable bonds, conferring moderate conformational flexibility. This contrasts with the rigid fused triazolo[4,3-a]quinoxaline core found in many kinase inhibitors, which typically have only 1–2 rotatable bonds (excluding substituent chains) [1]. While excessive flexibility (>10 rotatable bonds) is unfavourable for binding entropy, the intermediate flexibility of this compound (5 rotatable bonds) may enable induced-fit recognition across a broader range of kinase ATP-binding pockets compared to highly rigid analogs [2]. Patent US8536175, which covers quinoxaline carboxamide derivatives as protein tyrosine kinase inhibitors, exemplifies the importance of balanced conformational freedom, with exemplified compounds showing IC₅₀ values of 31 nM against FGFR3 [3].

conformational analysis screening library design molecular complexity

Target Application Scenarios for N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)quinoxaline-2-carboxamide Based on Verified Differentiating Properties


Kinase-Focused High-Throughput Screening (HTS) with Stringent MW and Lead-Likeness Filters

The compound's low molecular weight (310.36 Da), moderate lipophilicity (cLogP ~1.9), and favourable TPSA (85.6 Ų) make it an attractive entry for kinase HTS campaigns where post-screening tractability is a key selection criterion [1]. Unlike many triazoloquinoxaline fusion compounds (MW >400 Da), this compound leaves substantial room for hit expansion without violating Ro5 constraints, making it immediately actionable for medicinal chemistry follow-up [2].

Fragment-Based and Scaffold-Hopping Programs Requiring a Triazole-Containing Quinoxaline Pharmacophore

The unique 1,2,4-triazole–flexible linker–quinoxaline architecture provides a pharmacophoric combination that is underrepresented in commercial fragment and lead-like libraries. Its 5 rotatable bonds permit conformational adaptation while the triazole ring introduces two additional H-bond acceptor sites not present in N-aryl or N-alkyl quinoxaline-2-carboxamide series [1]. This scaffold can serve as a viable starting point for fragment growing or scaffold hopping from published triazoloquinoxaline series, particularly those targeting VEGFR-2, where low-nanomolar potency has been demonstrated with structurally related chemotypes [3].

Selectivity Profiling Panels for Protein Tyrosine Kinase Inhibitor Discovery

Given that quinoxaline-2-carboxamide derivatives are explicitly claimed as protein tyrosine kinase inhibitors in patent US8536175, with exemplified compounds showing IC₅₀ values of 31 nM against FGFR3 [1], the compound is logically positioned for inclusion in kinase selectivity profiling panels. Its structural divergence from the fully aromatic N-substituents described in the patent (primarily phenyl, benzyl, and heteroaryl carboxamides) makes it a valuable probe for assessing the selectivity landscape conferred by the branched alkyl-triazole side chain, an SAR vector not explored in the Novartis patent [1].

Quote Request

Request a Quote for N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)quinoxaline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.